molecular formula C14H13FN4O2 B2545663 Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 459421-71-7

Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2545663
CAS No.: 459421-71-7
M. Wt: 288.282
InChI Key: HCWDOWKXAXDZNW-UHFFFAOYSA-N
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Description

Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (C₁₄H₁₃FN₄O₂; molecular weight 288.28) is a heterocyclic compound featuring a triazolo-pyrimidine core with a 4-fluorophenyl group at position 7, a methyl group at position 5, and a methyl ester at position 6 . Its structure (Fig. The compound is of interest in medicinal chemistry due to the pharmacological relevance of triazolo-pyrimidines, which are known for antibacterial, antifungal, and receptor-targeting activities .

Properties

IUPAC Name

methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2/c1-8-11(13(20)21-2)12(9-3-5-10(15)6-4-9)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWDOWKXAXDZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C14H13FN4O2
  • Molecular Weight: 284.28 g/mol

The compound features a triazolopyrimidine core with a fluorophenyl substitution that enhances its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazolopyrimidine Core: Cyclization of appropriate precursors.
  • Introduction of the Fluorophenyl Group: Achieved through substitution reactions.
  • Methyl Group Addition: Utilizes methylating agents like methyl iodide.
  • Final Assembly: Coupling the carboxylate moiety to the triazolopyrimidine core.

Anticancer Properties

Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit potent anticancer activities. For instance:

  • Mechanism of Action: The compound may inhibit pathways involved in cell proliferation, such as the ERK signaling pathway. In vitro studies have shown that it can induce apoptosis and cell cycle arrest in cancer cell lines (e.g., MGC-803) by modulating proteins related to these processes .
CompoundCell LineIC50 (μM)Mechanism
H12MGC-8030.58ERK pathway inhibition
2HCT-1160.53Tubulin polymerization inhibition

Antimicrobial Activity

In addition to anticancer effects, the compound has shown potential antimicrobial properties:

  • Antiviral Activity: Certain derivatives have been reported to inhibit viral replication at non-toxic concentrations. For example, compounds based on this scaffold have demonstrated activity against various viruses including influenza and HIV .

Case Studies

  • Study on Anticancer Activity:
    • A study evaluated the anticancer effects of various triazolo[1,5-a]pyrimidine derivatives and identified methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro as a promising candidate due to its ability to induce apoptosis in cancer cells through ERK pathway suppression .
  • Antiviral Evaluation:
    • Research focused on the antiviral potential of triazolo[1,5-a]pyrimidines showed that specific derivatives could inhibit viral protein interactions critical for replication, suggesting their utility in developing antiviral therapies .

Scientific Research Applications

Research indicates that compounds within the triazolopyrimidine class exhibit various biological activities including:

  • Anti-inflammatory Activity :
    • Studies have shown that derivatives of triazolopyrimidine can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For example, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib.
  • Antibacterial Activity :
    • The compound has shown effectiveness against several bacterial strains. Modifications in the molecular structure have been linked to enhanced potency against pathogens such as Staphylococcus aureus.
  • Antifungal Activity :
    • The antifungal potential of triazolopyrimidine derivatives has been explored with promising results against various fungi, including species of Candida.

Structure-Activity Relationship (SAR)

The biological activity of methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is closely related to its chemical structure. Key points include:

  • Electron-donating groups , such as methoxy or fluorine substituents on the phenyl rings, enhance biological activity by improving solubility and interaction with biological targets.
  • Hydrophobic interactions are crucial for binding affinity to target proteins involved in inflammation and microbial resistance.

Case Studies

A collection of studies has evaluated the biological activities of similar compounds:

StudyCompoundActivityFindings
Study 1Triazolopyrimidine DerivativeAnti-inflammatorySignificant COX-2 inhibition (IC50 = 0.04 μmol)
Study 2Triazolo-Pyrimidine AnalogAntibacterialEffective against Staphylococcus aureus with MIC values < 10 μg/ml
Study 3Fluorinated PyrimidinesAntifungalBroad spectrum against Candida albicans, MIC = 12.5 μg/ml

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent is critical for modulating bioactivity and physicochemical properties. Key analogues include:

Compound 7-Position Substituent 6-Position Ester Key Properties/Applications Reference
Target Compound 4-Fluorophenyl Methyl Potential receptor binding
Ethyl 7-(4-chlorophenyl)-5-methyl-... 4-Chlorophenyl Ethyl Higher lipophilicity vs. fluoro
Ethyl 5-methyl-7-phenyl-... Phenyl Ethyl Reduced electron-withdrawing effects
UCB-FcRn-303 3,5-Difluorophenyl Methyl Neonatal Fc receptor binding
7-(4-Isopropylphenyl) derivatives 4-Isopropylphenyl Ethyl/Amide Antibacterial (Enterococcus)

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl, 4-chlorophenyl) enhance stability and influence binding to targets like FcRn .
  • Lipophilicity : Chlorophenyl derivatives exhibit higher logP values compared to fluorophenyl analogues, impacting membrane permeability .
  • Bioactivity : 4-Isopropylphenyl and 4-isopropoxyphenyl substituents in carboxamide derivatives (e.g., compounds 1, 10 in ) showed antibacterial activity against Enterococcus, suggesting substituent-dependent potency.

Ester Group Variations at the 6-Position

The ester group affects metabolic stability and solubility:

Compound 6-Position Ester Key Impact Reference
Target Compound Methyl Faster hydrolysis vs. ethyl esters
Ethyl 7-(4-chlorophenyl)-5-methyl-... Ethyl Enhanced metabolic stability
Carboxamide derivatives (e.g., compound 1) Amide Improved bioavailability vs. esters

Key Observations :

  • Methyl esters may undergo faster enzymatic hydrolysis compared to ethyl esters, influencing half-life .
  • Amide derivatives (e.g., compound 1 in ) demonstrate superior bioavailability, making them preferable for therapeutic applications.

Antibacterial Activity

  • 4-Isopropylphenyl and 4-isopropoxyphenyl derivatives (compounds 1, 10 in ) showed moderate to high activity against Enterococcus (MIC: 4–32 µg/mL), attributed to hydrophobic interactions with bacterial targets .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity may enhance target binding via dipole interactions, though direct antibacterial data for the target compound are lacking.

FcRn Receptor Targeting

  • UCB-FcRn-303 (3,5-difluorophenyl, 3-pyridyl) and UCB-FcRn-84 (3-fluorophenyl ethanone) demonstrated high affinity for the neonatal Fc receptor, a target for autoimmune therapies .
  • Target Compound’s Potential: The 4-fluorophenyl group may mimic UCB-FcRn-84’s binding mode, suggesting utility in FcRn-mediated drug delivery.

Physicochemical Properties

Property Target Compound Ethyl 7-(4-chlorophenyl)-... 7-(4-Methoxyphenyl)-...
Molecular Weight 288.28 318.77 318.37
Predicted logP ~2.1* 3.5 2.8
Aqueous Solubility Moderate Low Moderate
Thermal Stability High High Moderate

*Estimated based on substituent contributions.

Key Notes:

  • Fluorine’s Impact : Lowers logP compared to chlorophenyl derivatives, improving aqueous solubility .
  • Methoxy Groups : Increase solubility but reduce thermal stability due to steric effects .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

  • Methodology : The compound can be synthesized via multicomponent reactions involving aldehydes, 3-amino-1,2,4-triazole, and cyanoacetyl derivatives. A typical procedure involves heating reagents in dimethylformamide (DMF) with triethylamine as a base at 120°C for 10 hours, followed by recrystallization from ethanol/DMF . Alternative protocols use catalysts like TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v), achieving yields up to 85–92% under reflux conditions .
  • Key Considerations :

  • Catalyst selection impacts yield and safety (e.g., TMDP is toxic but efficient) .
  • Solvent systems (e.g., DMF vs. ethanol/water) influence reaction kinetics and purity .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) verify substituent positions and aromatic proton environments. For example, the 4-fluorophenyl group shows distinct deshielded protons near δ 7.4–7.6 ppm .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., triazolo-pyrimidine core geometry) .
  • TLC and Melting Point Analysis : Silica gel TLC (UV 254 nm) monitors reaction progress; melting points confirm purity (e.g., Büchi B-545 apparatus) .

Q. What purification methods are recommended for this compound?

  • Methodology :

  • Recrystallization : Ethanol/DMF mixtures are effective for removing unreacted starting materials .
  • Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients isolate derivatives with substituent-sensitive Rf values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or side-product formation?

  • Methodology :

  • Catalyst Screening : Replace TMDP with less toxic alternatives (e.g., morpholine derivatives) while adjusting solvent polarity .
  • Temperature Modulation : Lower temperatures (80–100°C) reduce decomposition but may prolong reaction times .
  • Solvent Optimization : Binary solvent systems (e.g., ethanol/water) improve solubility of intermediates, enhancing yields by 10–15% .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Case Example : Conflicting 1H^{1}\text{H} NMR signals for the methyl group at C5 (δ 2.1–2.3 ppm vs. δ 2.4–2.5 ppm) may arise from solvent effects (DMSO-d6 vs. CDCl3) or crystallographic packing .
  • Resolution Strategy :

  • Compare data with structurally analogous compounds (e.g., ethyl 7-(4-bromophenyl) derivatives) .
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals unambiguously .

Q. What strategies are effective for modifying substituents to enhance biological activity?

  • Methodology :

  • Substituent Screening : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., 4-CN, 4-CF3_3) to modulate electronic properties. For example, 4-CN derivatives show improved antimicrobial activity in vitro .
  • Bioisosteric Replacement : Substitute the methyl ester with amides or carbamates to improve metabolic stability .
    • Data Table :
Substituent at C7Biological Activity (IC50_{50}, μM)Reference
4-Fluorophenyl12.5 (Antimicrobial)
4-Cyanophenyl8.2 (Antimicrobial)
3-Trifluoromethylphenyl6.7 (Anticancer)

Q. How should hazardous reagents (e.g., TMDP) be handled during synthesis?

  • Methodology :

  • Safety Protocols : Use fume hoods, personal protective equipment (PPE), and real-time gas detectors to mitigate TMDP’s high toxicity .
  • Waste Disposal : Neutralize TMDP with dilute acetic acid before disposal to prevent environmental contamination .

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